molecular formula C14H33O18Ru3 B12323331 Hexa(acetato)mu3-oxo-tris(aquo)triruthenium acetate

Hexa(acetato)mu3-oxo-tris(aquo)triruthenium acetate

Cat. No.: B12323331
M. Wt: 792.6 g/mol
InChI Key: JHUQBIXXCAPKCA-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hexa(acetato)mu3-oxo-tris(aquo)triruthenium acetate can be synthesized through the reaction of ruthenium trichloride with acetic acid under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of the complex. The general reaction can be represented as follows:

RuCl3+CH3COOHRu3(μ3O)(CH3COO)6(H2O)3\text{RuCl}_3 + \text{CH}_3\text{COOH} \rightarrow \text{Ru}_3(\mu_3\text{O})(\text{CH}_3\text{COO})_6(\text{H}_2\text{O})_3 RuCl3​+CH3​COOH→Ru3​(μ3​O)(CH3​COO)6​(H2​O)3​

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, concentration, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Hexa(acetato)mu3-oxo-tris(aquo)triruthenium acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.

    Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or hydrazine.

    Substitution: Ligand substitution reactions can occur, where the acetate or water ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.

    Reduction: Reducing agents such as hydrogen gas, hydrazine, or sodium borohydride are used.

    Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents.

Major Products Formed

    Oxidation: Higher oxidation state ruthenium complexes.

    Reduction: Lower oxidation state ruthenium complexes.

    Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Hexa(acetato)mu3-oxo-tris(aquo)triruthenium acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including oxidation and hydrogenation reactions.

    Biology: The compound is studied for its potential biological activity, including its interaction with biomolecules.

    Medicine: Research is ongoing into its potential use in cancer therapy due to its ability to interact with DNA and proteins.

    Industry: It is used in the production of advanced materials and as a precursor for other ruthenium-based compounds.

Mechanism of Action

The mechanism by which Hexa(acetato)mu3-oxo-tris(aquo)triruthenium acetate exerts its effects involves coordination with target molecules. The ruthenium centers can interact with electron-rich sites on biomolecules, facilitating various biochemical reactions. The central oxo group and acetate ligands play crucial roles in stabilizing the complex and mediating its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Ruthenium (III) chloride: Another ruthenium-based compound with different ligands.

    Ruthenium (III) nitrosyl: Features a nitrosyl ligand instead of acetate.

    Ruthenium (III) ammine complexes: Contain ammine ligands.

Uniqueness

Hexa(acetato)mu3-oxo-tris(aquo)triruthenium acetate is unique due to its specific coordination environment, featuring a central oxo group and multiple acetate ligands. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis and materials science.

Properties

Molecular Formula

C14H33O18Ru3

Molecular Weight

792.6 g/mol

IUPAC Name

acetic acid;oxoruthenium(1+);ruthenium;acetate;trihydrate

InChI

InChI=1S/7C2H4O2.3H2O.O.3Ru/c7*1-2(3)4;;;;;;;/h7*1H3,(H,3,4);3*1H2;;;;/q;;;;;;;;;;;;;+1/p-1

InChI Key

JHUQBIXXCAPKCA-UHFFFAOYSA-M

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)[O-].O.O.O.O=[Ru+].[Ru].[Ru]

Origin of Product

United States

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